Bongardol
Overview
Description
Bongardol is an organic compound known for its unique chemical properties and applications. It is a colorless to pale yellow oily liquid with low volatility and toxicity. This compound is soluble in organic solvents such as ethanol and benzene but is insoluble in water. It is primarily used as a preservative and bactericide in various industrial products, including paints, adhesives, plastics, dyes, and paper. Additionally, this compound is utilized in the production of perfumes and fragrances due to its aromatic properties .
Preparation Methods
Bongardol can be synthesized through the reaction of fatty alcohols, such as stearyl alcohol, with isocyanates. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. After the reaction, the resulting mixture is purified through distillation to obtain pure this compound .
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Bongardol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form halogenated derivatives.
Scientific Research Applications
Bongardol has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a reference standard and synthetic precursor in chemical research.
Biology: In biological research, this compound is used to investigate its antimicrobial and antifungal properties.
Medicine: this compound has shown promise in cancer therapy and neuroprotection.
Industry: this compound is widely used in the production of industrial products such as paints, adhesives, plastics, and dyes.
Mechanism of Action
The mechanism of action of Bongardol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. It achieves this by interacting with membrane lipids and proteins, causing structural and functional disruptions.
In cancer therapy, this compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. It induces apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways.
Comparison with Similar Compounds
Bongardol is unique in its chemical structure and properties, which distinguish it from other similar compounds. Some compounds similar to this compound include:
Octacosanoic acid 2-(4-hydroxyphenyl)ethyl ester: This compound shares a similar chemical structure with this compound and exhibits comparable properties and applications.
2-(4-Hydroxyphenyl)ethyl octacosanoate: Another compound with a similar structure and properties, used in similar applications as this compound.
This compound stands out due to its lower toxicity and higher efficacy in antimicrobial and preservative applications compared to these similar compounds .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl octacosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-36(38)39-33-32-34-28-30-35(37)31-29-34/h28-31,37H,2-27,32-33H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKOPJFXYGLJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154062 | |
Record name | Bongardol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123690-76-6 | |
Record name | Bongardol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bongardol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of Bongardol?
A1: this compound has been isolated from Bongardia chrysogonum, specifically from plants of Jordanian origin [].
Q2: Besides this compound, what other interesting compounds have been found in Bongardia chrysogonum?
A2: Bongardia chrysogonum also contains jordanine, an amidic alkaloid [].
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